Cas no 1806571-91-4 (3-Fluoro-4-iodo-5-(trifluoromethyl)pyridine)

3-Fluoro-4-iodo-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Fluoro-4-iodo-5-(trifluoromethyl)pyridine
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- インチ: 1S/C6H2F4IN/c7-4-2-12-1-3(5(4)11)6(8,9)10/h1-2H
- InChIKey: NWJCXCOYNWYWQE-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CN=CC=1C(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 12.9
3-Fluoro-4-iodo-5-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029005885-250mg |
3-Fluoro-4-iodo-5-(trifluoromethyl)pyridine |
1806571-91-4 | 95% | 250mg |
$970.20 | 2022-03-31 | |
Alichem | A029005885-500mg |
3-Fluoro-4-iodo-5-(trifluoromethyl)pyridine |
1806571-91-4 | 95% | 500mg |
$1,752.40 | 2022-03-31 | |
Alichem | A029005885-1g |
3-Fluoro-4-iodo-5-(trifluoromethyl)pyridine |
1806571-91-4 | 95% | 1g |
$3,155.55 | 2022-03-31 |
3-Fluoro-4-iodo-5-(trifluoromethyl)pyridine 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
3-Fluoro-4-iodo-5-(trifluoromethyl)pyridineに関する追加情報
Research Brief on 3-Fluoro-4-iodo-5-(trifluoromethyl)pyridine (CAS: 1806571-91-4) in Chemical Biology and Pharmaceutical Applications
3-Fluoro-4-iodo-5-(trifluoromethyl)pyridine (CAS: 1806571-91-4) is a fluorinated and iodinated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of agrochemicals, pharmaceuticals, and materials science. Its unique structural features, including the trifluoromethyl group and halogen substituents, make it a valuable building block for designing molecules with enhanced physicochemical properties and biological activity.
Recent studies have highlighted the role of 3-Fluoro-4-iodo-5-(trifluoromethyl)pyridine in the synthesis of novel heterocyclic compounds with potential therapeutic applications. For instance, researchers have utilized this compound as a precursor in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to generate diverse libraries of fluorinated pyridine derivatives. These derivatives have shown promising activity in targeting various disease pathways, including cancer, infectious diseases, and neurological disorders.
In the context of agrochemical research, 3-Fluoro-4-iodo-5-(trifluoromethyl)pyridine has been employed in the design of next-generation pesticides and herbicides. The incorporation of fluorine atoms into agrochemicals often improves their stability, bioavailability, and target specificity. Recent patents and publications have demonstrated the efficacy of derivatives of this compound in controlling pest populations while minimizing environmental impact, aligning with the growing demand for sustainable agricultural solutions.
From a methodological perspective, advancements in synthetic chemistry have enabled more efficient and scalable routes to produce 3-Fluoro-4-iodo-5-(trifluoromethyl)pyridine. Recent publications in journals such as Organic Letters and Journal of Fluorine Chemistry describe innovative approaches to its synthesis, including continuous-flow chemistry and catalytic halogenation techniques. These methods not only improve yield and purity but also reduce the environmental footprint of the production process.
The pharmacological potential of 3-Fluoro-4-iodo-5-(trifluoromethyl)pyridine derivatives is another area of active investigation. In vitro and in vivo studies have revealed that fluorinated pyridine scaffolds can modulate key biological targets, such as kinases and G-protein-coupled receptors (GPCRs). For example, a recent study published in Bioorganic & Medicinal Chemistry Letters reported the development of a series of kinase inhibitors derived from this compound, showing nanomolar potency against specific cancer cell lines. These findings underscore the compound's utility in drug discovery pipelines.
Despite its promising applications, challenges remain in the optimization of 3-Fluoro-4-iodo-5-(trifluoromethyl)pyridine-based compounds. Issues such as metabolic stability, toxicity, and synthetic complexity require further investigation. However, ongoing research efforts, including computational modeling and high-throughput screening, are addressing these limitations. Collaborative initiatives between academia and industry are also accelerating the translation of these discoveries into practical applications.
In conclusion, 3-Fluoro-4-iodo-5-(trifluoromethyl)pyridine (CAS: 1806571-91-4) represents a critical scaffold in modern chemical biology and pharmaceutical research. Its multifaceted applications, from drug discovery to agrochemical development, highlight its importance in addressing global health and environmental challenges. Future research will likely focus on expanding its utility through innovative synthetic strategies and deeper mechanistic studies, paving the way for next-generation therapeutics and sustainable chemicals.
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